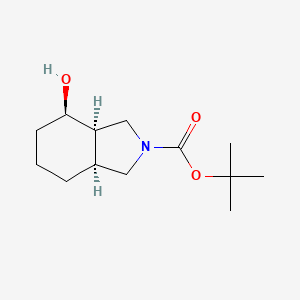

Racemic-(3aR,4R,7aS)-tert-butyl 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate

CAS No.: 1445951-13-2

Cat. No.: VC2898338

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1445951-13-2 |

|---|---|

| Molecular Formula | C13H23NO3 |

| Molecular Weight | 241.33 g/mol |

| IUPAC Name | tert-butyl (3aR,4R,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |

| Standard InChI | InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-11,15H,4-8H2,1-3H3/t9-,10+,11-/m1/s1 |

| Standard InChI Key | HNXZTSDGBCYUOE-OUAUKWLOSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2CCC[C@H]([C@H]2C1)O |

| SMILES | CC(C)(C)OC(=O)N1CC2CCCC(C2C1)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCCC(C2C1)O |

Introduction

Chemical Structure and Properties

Racemic-(3aR,4R,7aS)-tert-butyl 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate features a hexahydroisoindole core structure with specific stereochemistry at the 3a, 4, and 7a positions. The compound contains a tert-butyl carboxylate group and a hydroxyl group at the 4-position, which significantly influence its chemical reactivity and biological activity.

Basic Physical and Chemical Properties

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H23NO3 |

| Molecular Weight | 241.33 g/mol |

| IUPAC Name | tert-butyl (3aR,4R,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |

| Physical State | Solid |

| Stereochemistry | Racemic mixture with (3aR,4R,7aS) configuration |

Structural Features

-

The hexahydroisoindole core, which provides the basic bicyclic scaffold

-

The tert-butyl carboxylate group, which serves as a protecting group for the nitrogen atom

-

The hydroxyl group at the 4-position, which is a key functional group for potential derivatization

-

The specific stereochemistry at positions 3a, 4, and 7a, which influences the three-dimensional arrangement and biological activity

This unique combination of structural features creates a compound with distinct chemical reactivity and potential biological functions.

Synthesis Methods

The synthesis of Racemic-(3aR,4R,7aS)-tert-butyl 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate typically involves multistep organic reactions that require careful control of reaction conditions to achieve the desired stereochemistry.

General Synthetic Approach

The synthesis generally involves the following key steps:

-

Formation of the isoindole core structure through cyclization reactions

-

Introduction of the hydroxyl group at the 4-position through selective hydroxylation

-

Protection of the nitrogen with a tert-butyloxycarbonyl (Boc) group

-

Purification and isolation of the racemic product

These reactions are typically performed under inert atmosphere conditions, such as argon, to prevent unwanted side reactions .

Reaction Conditions

The reactions are typically monitored using thin-layer chromatography (TLC) to track progress and ensure completion . The specific reaction conditions may include:

| Reaction Step | Typical Conditions |

|---|---|

| Cyclization | Dry solvents, inert atmosphere, catalysts |

| Hydroxylation | Oxidizing agents, controlled temperature |

| N-Protection | Boc anhydride, base, organic solvent |

| Purification | Column chromatography, crystallization |

Optimization of these conditions is crucial for achieving high yield and purity of the desired product.

Chemical Reactions and Mechanisms

Racemic-(3aR,4R,7aS)-tert-butyl 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate can participate in various chemical reactions due to its functional groups, particularly the hydroxyl group and the carbamate group.

Reactions Involving the Hydroxyl Group

The hydroxyl group at the 4-position can undergo several reactions:

-

Oxidation to form ketones

-

Substitution reactions to form ethers or esters

-

Elimination reactions under certain conditions

-

Hydrogen bonding interactions that influence solubility and reactivity

These transformations allow for further derivatization and modification of the compound's properties.

Reactions Involving the Carbamate Group

The tert-butyl carbamate (Boc) group serves as a protecting group for the nitrogen atom but can also participate in reactions:

-

Deprotection under acidic conditions

-

Transformations involving the carbonyl group

-

Directing effects in certain reactions

Understanding these reaction pathways is essential for utilizing this compound in the synthesis of more complex molecules with potential biological activities.

Stereochemical Considerations

The compound's name indicates specific stereochemistry at the 3a, 4, and 7a positions, which is crucial for its biological activity and chemical reactivity.

Stereochemical Configuration

The (3aR,4R,7aS) configuration specifies the absolute stereochemistry at these three stereogenic centers:

-

3a position: R configuration

-

4 position: R configuration

-

7a position: S configuration

This specific arrangement in three-dimensional space contributes to the compound's ability to interact with biological targets in a selective manner.

Racemic Nature

As a racemic mixture, the compound contains equal amounts of the (3aR,4R,7aS) enantiomer and its mirror image. This racemic property is significant in biological systems, as different enantiomers can exhibit different biological activities and interactions with receptors and enzymes.

Biological Activities

Isoindole derivatives, including Racemic-(3aR,4R,7aS)-tert-butyl 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate, are known for their diverse biological activities, making them valuable in pharmaceutical research.

Structure-Activity Relationships

| Structural Feature | Potential Biological Impact |

|---|---|

| Hydroxyl group | Hydrogen bonding with receptors, potential for metabolic transformations |

| Isoindole core | Binding to hydrophobic pockets in proteins |

| tert-Butyl group | Steric effects influencing binding specificity |

| Stereochemistry | Determining the exact fit into binding sites |

Research Applications

Racemic-(3aR,4R,7aS)-tert-butyl 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate has several potential applications in scientific research.

Pharmaceutical Development

The compound serves as a valuable building block in the synthesis of more complex molecules with potential pharmaceutical applications. Its unique structure and stereochemistry make it useful for developing compounds that can target specific biological pathways.

Synthetic Organic Chemistry

In the field of organic synthesis, this compound represents an interesting intermediate that can be further modified to create libraries of compounds for structure-activity relationship studies. The hydroxyl group and the protected nitrogen provide reactive sites for further transformations .

Medicinal Chemistry

Medicinal chemists can use this compound as a scaffold for developing drugs targeting various diseases. The specific stereochemistry allows for targeted design of molecules that can interact with biological targets in a selective manner.

Comparison with Related Compounds

To better understand the unique properties of Racemic-(3aR,4R,7aS)-tert-butyl 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate, it is useful to compare it with structurally related compounds.

Structural Analogues

| Compound | Structural Differences | Potential Impact on Properties |

|---|---|---|

| tert-Butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate | Different stereochemistry at position 4 | Altered biological activity and binding specificity |

| (3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate | Amino group instead of hydroxyl group | Different hydrogen bonding patterns and reactivity |

| Isoindole derivatives with different protecting groups | Variation in the N-protecting group | Altered stability and reactivity in synthetic pathways |

These structural differences can significantly impact the compound's physical properties, chemical reactivity, and biological activities.

Functional Differences

The presence of the hydroxyl group in Racemic-(3aR,4R,7aS)-tert-butyl 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate distinguishes it from many related compounds and provides a site for further functionalization. This hydroxyl group can participate in hydrogen bonding interactions with biological targets, influencing the compound's solubility, bioavailability, and biological activity.

Future Research Directions

Research into Racemic-(3aR,4R,7aS)-tert-butyl 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate continues to evolve, with several promising directions for future investigation.

Structure-Activity Relationship Studies

Further research is needed to fully understand how the specific structure and stereochemistry of this compound relate to its biological activities. This includes:

-

Synthesis of derivatives with modified functional groups

-

Evaluation of biological activities across different targets

-

Computational studies to predict binding interactions

-

Resolution of the racemic mixture to study individual enantiomers

These studies will provide valuable insights into the compound's mechanism of action and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume